1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(pyridin-2-yloxymethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-15-16(11)9-17-12-7-3-4-8-13-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHNWLMHYCFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-hydroxymethylpyridine with 1H-1,2,3-benzotriazole in the presence of a suitable base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in high purity.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The pyridinyloxy methyl group acts as a versatile ligand for transition metals. For example:
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Silver(I) coordination : Analogous benzotriazole derivatives (e.g., 1-[(1H-pyrazol-1-yl)methyl]-1H-benzotriazole) form binuclear Ag(I) complexes in methanol under ambient conditions, with Ag–N bond lengths ranging from 2.23–2.49 Å .
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Copper(II) interactions : The benzotriazole moiety may participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, similar to triazole derivatives .
Table 1: Hypothetical Metal Complexation Reactions
Nucleophilic Substitution at the Methyl Group
The methylene bridge between benzotriazole and pyridinyloxy groups is susceptible to nucleophilic attack. For instance:
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Displacement by amines : Reactions with primary amines (e.g., benzylamine) in DMF at 80°C yield N-substituted benzotriazole derivatives (e.g., 1-(benzylaminomethyl)-1H-benzotriazole) .
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Halogenation : Treatment with PCl₅ or SOCl₂ converts the methylene group to a chloromethyl intermediate, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The benzotriazole core participates in [3+2] cycloadditions under catalytic conditions:
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CuAAC reactions : Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts to form 1,2,3-triazole hybrids .
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Epoxide ring-opening : Styrene oxide reacts with the benzotriazole moiety under basic conditions to form β-hydroxy-1,2,3-triazole derivatives .
Table 2: Representative Cycloaddition Reactions
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | CuI, sodium ascorbate | H₂O/EtOH, RT | 1,4-Disubstituted triazole | 85–92 |
| Styrene oxide | Eosin Y, CFL | EtOH/H₂O, 25°C | β-Hydroxy-triazole derivative | 78 |
Functionalization via Cross-Coupling
The pyridinyloxy group directs regioselective cross-coupling:
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Suzuki-Miyaura coupling : Palladium-catalyzed reactions with arylboronic acids yield biaryl derivatives (e.g., 1-[(4-phenylpyridin-2-yloxy)methyl]-1H-benzotriazole) .
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Buchwald-Hartwig amination : Forms N-aryl derivatives under Pd/XPhos catalysis .
Photochemical Reactivity
UV irradiation induces cleavage of the benzotriazole N–N bond, releasing reactive intermediates:
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Formation of nitrenes : Generates aryl nitrenes that undergo insertion into C–H bonds or dimerization .
Acid/Base-Mediated Transformations
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Protonation : The pyridine nitrogen (pKa ≈ 3.5) protonates in acidic media, enhancing solubility in polar solvents .
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Deprotonation : Strong bases (e.g., LDA) deprotonate the methylene group, enabling alkylation or acylation .
Key Limitations and Research Gaps
Scientific Research Applications
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzotriazole derivatives vary significantly based on substituents attached to the triazole ring. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Selected Benzotriazole Derivatives
Key Observations :
- Aromatic vs. This may enhance binding to biological targets like enzymes or receptors .
- Lipophilicity : The octyloxy group in increases lipophilicity, likely improving membrane permeability but reducing water solubility—a contrast to the more polar pyridine-containing target.
Key Observations :
- The target compound’s synthesis likely parallels methods for ether-linked benzotriazoles (e.g., 2b–g ), requiring alkylation under basic conditions.
- Yields for similar compounds range widely (44–88%), influenced by steric hindrance (e.g., bulky pyridine vs. smaller substituents) and reaction optimization.
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Melting Points : Nitroimidazole derivatives (e.g., 3a) exhibit higher melting points (~167°C) due to nitro group polarity, whereas aliphatic ethers (e.g., 2d) may have lower values. The target compound’s melting point is expected to fall in the mid-160s, similar to aromatic analogs.
- Spectral Data : The pyridine ring in the target compound would show distinct ¹H NMR signals (δ ~8.10 ppm) and IR C=N stretches (~1590 cm⁻¹), differentiating it from alkyl or nitro-substituted derivatives.
Table 4: Reported Bioactivities
Key Observations :
- The pyridine group in the target compound may enhance interactions with biological targets (e.g., kinases, GPCRs) compared to non-aromatic substituents.
- Nitroimidazole derivatives (3a ) show strong antimicrobial activity, while quinoxaline-triazoles (IVd ) demonstrate potent anticancer effects, highlighting substituent-dependent bioactivity.
Biological Activity
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Appearance : Typically a white to light yellow solid.
- Solubility : Soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Metabotropic Glutamate Receptor Modulation : The compound acts as a potentiator of metabotropic glutamate receptors (mGluR), particularly mGluR2. This interaction suggests potential applications in treating neurological disorders .
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzotriazole derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Antifungal Activity
In another investigation, the compound was tested against several fungal strains. It showed promising antifungal activity against Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL. The introduction of hydrophobic groups on the benzotriazole ring enhanced its antifungal properties .
Study 3: Cancer Cell Cytotoxicity
Research focused on the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that it induced significant apoptosis. The study highlighted the potential for using this compound in combination therapies to enhance the efficacy of existing chemotherapeutics like doxorubicin .
Q & A
Q. Why do antimicrobial assays show variability across replicate studies?
- Methodological Answer : Standardize inoculum density (McFarland 0.5) and growth medium (Mueller-Hinton agar). Account for compound degradation by pre-testing stability in assay buffers (HPLC monitoring). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
